molecular formula C10H4Cl2N2S B12597385 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- CAS No. 647016-62-4

4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)-

Cat. No.: B12597385
CAS No.: 647016-62-4
M. Wt: 255.12 g/mol
InChI Key: FDQGVNXSCOQSLF-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- is a compound belonging to the isothiazole family, characterized by its unique structure that includes both chlorine and nitrile functional groups. Isothiazoles are known for their wide range of biological activities and industrial applications, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction yields the desired product with a 60% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are commonly used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of specific biological pathways. The presence of chlorine and nitrile groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • 3,5-Dichloroisothiazole-4-carbonitrile

Comparison:

4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- stands out due to its unique combination of chlorine and nitrile groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

647016-62-4

Molecular Formula

C10H4Cl2N2S

Molecular Weight

255.12 g/mol

IUPAC Name

3-chloro-5-(3-chlorophenyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H4Cl2N2S/c11-7-3-1-2-6(4-7)9-8(5-13)10(12)14-15-9/h1-4H

InChI Key

FDQGVNXSCOQSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

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